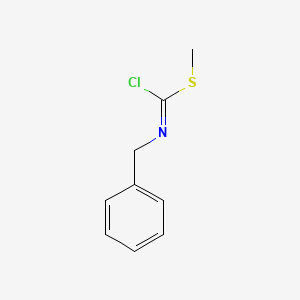
4-Ethyl-3-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the fourth position and a hydroxyl group at the third position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
4-Ethyl-3-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenol with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of advanced catalytic processes to enhance yield and purity. For example, the use of ionic liquids as co-solvents and catalysts has been explored to achieve efficient and environmentally friendly production .
化学反応の分析
Types of Reactions
4-Ethyl-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-Ethyl-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-ethyl-3-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-Ethyl-4-hydroxybenzonitrile: Similar structure but with different positioning of the ethyl and hydroxyl groups.
4-Methyl-3-hydroxybenzonitrile: Contains a methyl group instead of an ethyl group.
4-Ethyl-2-hydroxybenzonitrile: Hydroxyl group positioned at the second position instead of the third.
Uniqueness
4-Ethyl-3-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
90972-04-6 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
4-ethyl-3-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-2-8-4-3-7(6-10)5-9(8)11/h3-5,11H,2H2,1H3 |
InChIキー |
VEOXBALAKOUEOA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
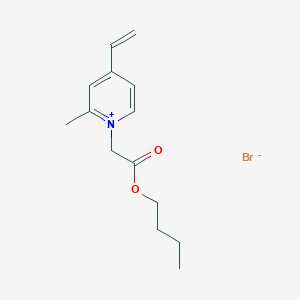
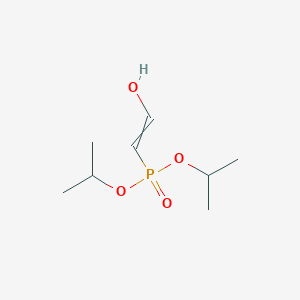
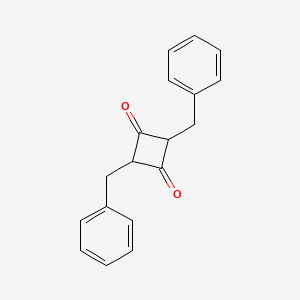


![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)

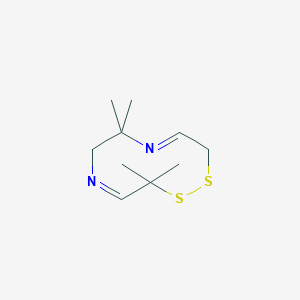
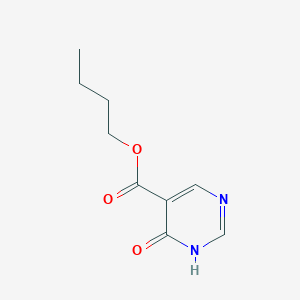
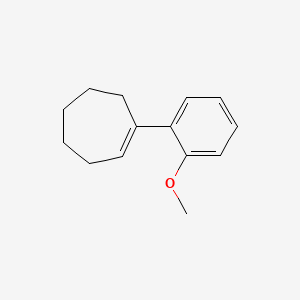
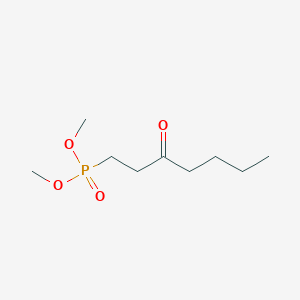
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
